

Physical properties of 2-Ethyl-1,3-dioxolane (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-1,3-dioxolane**

Cat. No.: **B3050401**

[Get Quote](#)

Physical Properties of 2-Ethyl-1,3-dioxolane: A Technical Guide

This guide provides an in-depth overview of the key physical properties of **2-Ethyl-1,3-dioxolane**, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require precise and reliable data for their work. This document outlines the experimentally determined values for these properties and provides detailed protocols for their measurement.

Core Physical Properties

The physical characteristics of **2-Ethyl-1,3-dioxolane** are crucial for its handling, application, and integration into various chemical processes. The boiling point and density are fundamental parameters for process design, safety assessments, and quality control.

Data Summary

The following table summarizes the key physical properties of **2-Ethyl-1,3-dioxolane**.

Physical Property	Value	Units
Boiling Point	106-107[1]	°C
Density	0.986[1]	g/mL

Experimental Protocols

Accurate determination of physical properties is paramount. The following sections detail standard laboratory protocols for measuring the boiling point and density of a liquid compound such as **2-Ethyl-1,3-dioxolane**.

Determination of Boiling Point (Capillary Method)

The capillary method, also known as the Thiele tube method, is a common and efficient technique for determining the boiling point of a small liquid sample.[\[2\]](#)[\[3\]](#)

Materials:

- Thiele tube
- Thermometer
- Capillary tube (sealed at one end)
- Small test tube
- Heating oil (e.g., mineral oil)
- Heat source (e.g., Bunsen burner or heating mantle)
- Sample of **2-Ethyl-1,3-dioxolane**

Procedure:

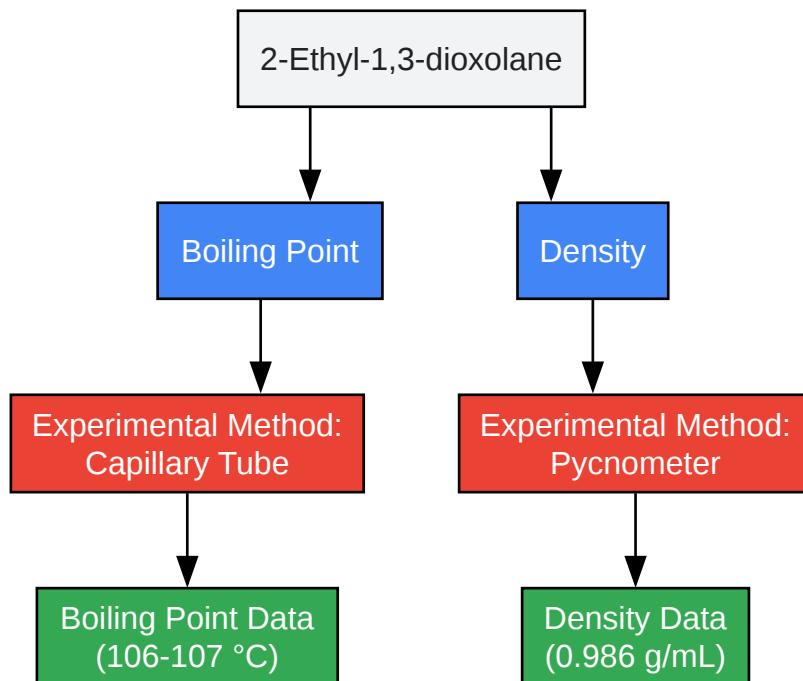
- A small amount of **2-Ethyl-1,3-dioxolane** is placed into the small test tube.
- The capillary tube is placed into the small test tube with the open end submerged in the liquid.
- The small test tube is attached to the thermometer.
- The thermometer and test tube assembly are placed into the Thiele tube containing the heating oil.

- The Thiele tube is gently heated, and the temperature is monitored.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heat source is removed, and the apparatus is allowed to cool.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
[2]

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or a density bottle.

Materials:


- Pycnometer (density bottle)
- Analytical balance
- Thermometer
- Sample of **2-Ethyl-1,3-dioxolane**
- Distilled water

Procedure:

- The empty, clean, and dry pycnometer is weighed on the analytical balance (m_1).
- The pycnometer is filled with distilled water of a known temperature and weighed again (m_2).
The density of water at this temperature (ρ_{water}) is known.
- The pycnometer is emptied, dried, and then filled with the sample of **2-Ethyl-1,3-dioxolane** at the same temperature and weighed (m_3).
- The density of the sample (ρ_{sample}) is calculated using the following formula: $\rho_{\text{sample}} = ((m_3 - m_1) / (m_2 - m_1)) * \rho_{\text{water}}$

Logical Relationships in Property Determination

The determination of the physical properties of a compound like **2-Ethyl-1,3-dioxolane** follows a logical workflow, starting from the pure substance and leading to experimentally verified data. The following diagram illustrates this relationship.

[Click to download full resolution via product page](#)

Figure 1: Workflow for Physical Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Boiling Points - Procedure [jove.com]

- To cite this document: BenchChem. [Physical properties of 2-Ethyl-1,3-dioxolane (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3050401#physical-properties-of-2-ethyl-1-3-dioxolane-boiling-point-density\]](https://www.benchchem.com/product/b3050401#physical-properties-of-2-ethyl-1-3-dioxolane-boiling-point-density)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com